N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-iodobenzamide
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Overview
Description
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-IODOBENZOYL)THIOUREA is a complex organic compound that features a thiourea core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-IODOBENZOYL)THIOUREA typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with butanoyl chloride under basic conditions to form 4-(4-butanoylpiperazin-1-yl)phenyl.
Introduction of the iodobenzoic acid: This step involves the coupling of the piperazine derivative with 3-iodobenzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the thiourea: The final step involves the reaction of the intermediate with thiourea under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling agents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-IODOBENZOYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-IODOBENZOYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an antileishmanial agent.
Mechanism of Action
The mechanism of action of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-IODOBENZOYL)THIOUREA involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Uniqueness
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(3-IODOBENZOYL)THIOUREA is unique due to its combination of a thiourea core with both a piperazine and an iodobenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H25IN4O2S |
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Molecular Weight |
536.4 g/mol |
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-iodobenzamide |
InChI |
InChI=1S/C22H25IN4O2S/c1-2-4-20(28)27-13-11-26(12-14-27)19-9-7-18(8-10-19)24-22(30)25-21(29)16-5-3-6-17(23)15-16/h3,5-10,15H,2,4,11-14H2,1H3,(H2,24,25,29,30) |
InChI Key |
FNGNLKYVWBDWJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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